molecular formula C7H4F3NO B14089183 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

Cat. No.: B14089183
M. Wt: 175.11 g/mol
InChI Key: FAJJVSZNCWRACK-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-5-fluoropicolinaldehyde is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, such as metal-based catalytic processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

6-(Difluoromethyl)-5-fluoropicolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)-5-fluoropicolinaldehyde
  • 6-(Difluoromethyl)-4-fluoropicolinaldehyde
  • 6-(Difluoromethyl)-5-chloropicolinaldehyde

Comparison: 6-(Difluoromethyl)-5-fluoropicolinaldehyde is unique due to the specific positioning of the difluoromethyl and fluorine groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C7H4F3NO

Molecular Weight

175.11 g/mol

IUPAC Name

6-(difluoromethyl)-5-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H

InChI Key

FAJJVSZNCWRACK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)C(F)F)F

Origin of Product

United States

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